molecular formula C12H8ClN5O4 B14942608 2-Chloro-6-methyl-8,8-dinitro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile

2-Chloro-6-methyl-8,8-dinitro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile

Katalognummer: B14942608
Molekulargewicht: 321.67 g/mol
InChI-Schlüssel: WTAVRBKZKGUDNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-cyano-6-methyl-8,8-dinitro-5,6,7,8-tetrahydro-4-quinolinyl cyanide is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, cyano, methyl, and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-cyano-6-methyl-8,8-dinitro-5,6,7,8-tetrahydro-4-quinolinyl cyanide typically involves multi-step organic reactions. One common method includes the nitration of a quinoline derivative followed by chlorination and cyanation reactions. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain a high-purity product suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-cyano-6-methyl-8,8-dinitro-5,6,7,8-tetrahydro-4-quinolinyl cyanide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or primary amines.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-cyano-6-methyl-8,8-dinitro-5,6,7,8-tetrahydro-4-quinolinyl cyanide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-chloro-3-cyano-6-methyl-8,8-dinitro-5,6,7,8-tetrahydro-4-quinolinyl cyanide involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-3-cyano-6-methylquinoline: Lacks the nitro groups and tetrahydro structure.

    3-Cyano-6-methyl-8-nitroquinoline: Contains only one nitro group and lacks the tetrahydro structure.

    2-Chloro-3-cyano-6-methyl-8,8-dinitroquinoline: Similar structure but without the tetrahydro component.

Uniqueness

2-Chloro-3-cyano-6-methyl-8,8-dinitro-5,6,7,8-tetrahydro-4-quinolinyl cyanide is unique due to its combination of functional groups and the tetrahydroquinoline core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Eigenschaften

Molekularformel

C12H8ClN5O4

Molekulargewicht

321.67 g/mol

IUPAC-Name

2-chloro-6-methyl-8,8-dinitro-6,7-dihydro-5H-quinoline-3,4-dicarbonitrile

InChI

InChI=1S/C12H8ClN5O4/c1-6-2-7-8(4-14)9(5-15)11(13)16-10(7)12(3-6,17(19)20)18(21)22/h6H,2-3H2,1H3

InChI-Schlüssel

WTAVRBKZKGUDNC-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=C(C(=C(N=C2C(C1)([N+](=O)[O-])[N+](=O)[O-])Cl)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.